Aqueous Solubility: Amide vs. Carboxylic Acid Analog
The 2-(3-chlorophenoxy)propionamide exhibits markedly lower aqueous solubility compared to its direct acid analog 2-(3-chlorophenoxy)propionic acid. The amide is only sparingly soluble at 0.3 g/L (25 °C, calculated) , while the acid demonstrates approximately 1.2 g/L solubility (22 °C, measured) . This 4-fold solubility differential means the amide will partition less readily into aqueous spray solutions and soil pore water, potentially requiring different formulation approaches (e.g., emulsifiable concentrates vs. soluble concentrates).
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 0.3 g/L at 25 °C (calculated, ACD/Labs) |
| Comparator Or Baseline | 2-(3-Chlorophenoxy)propionic acid: 1.2 g/L (1200 mg/L) at 22 °C (measured) |
| Quantified Difference | ~4-fold lower solubility for the amide |
| Conditions | Target: 25 °C, calculated via ACD/Labs V11.02. Comparator: 22 °C, measured. |
Why This Matters
Lower aqueous solubility dictates formulation strategy (e.g., need for co-solvents or surfactants) and influences environmental mobility—critical factors for spray application design and regulatory environmental risk assessment.
